
D-Glucose, 6-deoxy-6-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, 6-deoxy-6-iodo- (6-DIG), is a synthetic glucose analog where the hydroxyl group at the C6 position is replaced by an iodine atom. Its molecular formula is C₆H₁₁IO₅, and it is structurally characterized by the absence of the C6 hydroxyl group (deoxy modification) and the introduction of iodine, a heavy halogen. This substitution alters its biochemical interactions, particularly in transport and metabolic studies.
6-DIG has been utilized in compartmental modeling to investigate glucose transport anomalies in insulin-resistant rats. For instance, in vivo studies using [¹²³I]-6-DIG under hyperinsulinemic-euglycemic clamp conditions revealed impaired transport coefficients in insulin-sensitive organs, highlighting its utility in metabolic disorder research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the iodination of D-glucose. One common method includes the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often require a controlled environment to ensure the selective iodination at the sixth carbon position .
Industrial Production Methods
While specific industrial production methods for D-Glucose, 6-deoxy-6-iodo- are not extensively documented, the process generally involves large-scale synthesis techniques similar to those used in laboratory settings. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 6-deoxy-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving D-Glucose, 6-deoxy-6-iodo- include:
Nucleophiles: Such as thiols and amines for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of glucose with different functional groups replacing the iodine atom .
Scientific Research Applications
D-Glucose, 6-deoxy-6-iodo- is a modified form of glucose where the hydroxyl group at the sixth carbon is replaced by an iodine atom. This modification alters its chemical properties and biological interactions, making it a valuable compound in various scientific fields, particularly in medical imaging and metabolic studies.
Metabolic Studies
D-Glucose, 6-deoxy-6-iodo- has shown significant interactions with biological systems, particularly in glucose transport and metabolism. Research indicates that this compound is rapidly taken up by adipocytes (fat cells), with insulin enhancing its uptake. This property makes it a potential tool for studying glucose metabolism under different physiological conditions, including insulin resistance .
Tracer in Medical Imaging
The compound has been developed as a tracer for glucose transport in clinical settings. Specifically, [123I]-6-deoxy-6-iodo-D-glucose (6DIG) is utilized in single photon emission computed tomography (SPECT) to evaluate glucose transport in various tissues. Studies have demonstrated that 6DIG competes with D-glucose for cellular entry and its uptake is influenced by insulin levels .
Case Studies
- Evaluation in Diabetic Models: A study involving streptozotocin-induced diabetic rats assessed the biodistribution and elimination pathways of 6DIG. The findings suggested that while the compound is primarily eliminated via glomerular filtration, its urinary clearance is accelerated in diabetic conditions, indicating potential applications in monitoring diabetic complications .
- Insulin Sensitivity Studies: In vitro studies have shown that the biological behavior of D-Glucose, 6-deoxy-6-iodo-, mirrors that of other glucose analogues like 3-O-methyl-D-glucose under insulin-resistant states, further supporting its utility in metabolic research .
Mechanism of Action
The mechanism of action of D-Glucose, 6-deoxy-6-iodo- involves its interaction with glucose transporters, particularly the GLUT1 transporter. The compound mimics the behavior of glucose, allowing it to be transported into cells where it can be used to study glucose metabolism and transport mechanisms. This property makes it valuable in imaging and research applications .
Comparison with Similar Compounds
Structural and Chemical Properties
The iodine substituent at C6 significantly impacts the compound’s steric and electronic properties compared to native D-glucose. Key characteristics include:
- Molecular weight : 274.06 g/mol (calculated for C₆H₁₁IO₅).
- Stability : The iodine atom increases molecular weight and may influence solubility and membrane permeability.
- Synthetic derivatives : The tetraacetylated form (C₁₄H₁₉IO₉, CAS 24871-54-3) is a common precursor for biochemical applications .
Comparison with Similar 6-Deoxy-6-Substituted Glucose Analogs
Table 1: Comparative Analysis of 6-Deoxy Glucose Derivatives
6-Deoxy-6-Iodo-D-Glucose in Metabolic Studies
- Insulin Resistance : Compartmental modeling with 6-DIG in rats demonstrated reduced transfer coefficients in insulin-sensitive organs (e.g., liver, muscle), correlating with impaired glucose uptake in insulin-resistant states .
- Tracer Utility : The iodine label allows precise tracking of glucose transport dynamics without metabolic interference, unlike radiolabeled native glucose.
Contrast with Chloro and Fluoro Analogs
- 6-Chloro-6-deoxy-D-glucose : Primarily used in synthetic chemistry due to its reactivity. It inhibits glucose transporters but is less suited for in vivo studies due to toxicity .
D-Glucose 6-Phosphate
- This phosphorylated derivative is central to glycolysis and the pentose phosphate pathway. Studies using α-D-glucose 6-phosphate have elucidated enzyme kinetics, such as glucose-6-phosphate dehydrogenase activity .
Biological Activity
D-Glucose, 6-deoxy-6-iodo- (6DIG) is a glucose analogue that has garnered attention for its potential applications in biomedical research, particularly as a tracer in glucose metabolism studies. This article delves into the biological activity of 6DIG, highlighting its mechanisms of action, experimental findings, and implications for clinical use.
6DIG functions primarily as a glucose transporter substrate. It competes with D-glucose for entry into cells via glucose transporters (GLUTs). The uptake of 6DIG is influenced by insulin, which enhances its transport in adipocytes, indicating that it shares characteristics with native glucose in terms of cellular uptake mechanisms . Notably, the presence of cytochalasin B inhibits this uptake, further confirming the reliance on GLUTs for transport .
Biological Models and Experimental Findings
Several studies have employed various biological models to assess the behavior of 6DIG:
- Human Erythrocytes : In vitro studies demonstrated that 6DIG competes effectively with D-glucose for entry into human red blood cells.
- Neonatal Rat Cardiomyocytes : Research indicated that 6DIG uptake was significantly increased in cardiomyocytes in response to insulin, suggesting its potential utility in studying cardiac glucose metabolism .
- Isolated Perfused Rat Hearts : Investigations revealed that 6DIG could be used to visualize glucose transport dynamics under physiological conditions.
- Biodistribution Studies in Mice : In vivo experiments showed promising results for using 6DIG as a tracer for imaging glucose metabolism using SPECT (Single Photon Emission Computed Tomography) .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of 6DIG compared to other glucose analogues:
Case Studies and Clinical Implications
One notable case study involved the use of 6DIG in patients with insulin resistance. The study highlighted how 6DIG could effectively measure alterations in glucose transport, providing insights into metabolic disorders such as diabetes and heart diseases. The ability to visualize glucose uptake using imaging techniques could lead to improved diagnostic methods and treatment monitoring .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 6-deoxy-6-iodo-D-glucose, and what challenges arise due to iodine's steric bulk?
- Methodology : Synthesis typically involves nucleophilic substitution at the C6 position of D-glucose derivatives. For iodination, pre-activation of the hydroxyl group (e.g., via tosylation) followed by displacement with iodide ions (e.g., using NaI in acetone under reflux) is common . Challenges include steric hindrance from iodine, requiring optimized reaction times and temperatures. Characterization via 1H/13C-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm substitution and purity .
Q. How can researchers validate the structural integrity of 6-deoxy-6-iodo-D-glucose post-synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Observe the absence of the C6 hydroxyl signal (δ ~3.4–3.8 ppm) and presence of C6-iodine coupling in 13C-NMR.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M–I]+) using HRMS.
- Radio-TLC/HPLC : For 123I-labeled analogs, radiochemical purity >95% is essential .
Q. What in vivo models are suitable for preliminary assessment of 6-deoxy-6-iodo-D-glucose as a glucose transport tracer?
- Methodology : Use rodent models (e.g., rats or mice) for intravenous injection, followed by scintigraphy to track biodistribution. Blood and urine sampling at timed intervals (e.g., 0–140 minutes) quantifies elimination kinetics. Diabetic models (e.g., streptozotocin-induced) help assess transport alterations under hyperglycemia . Baseline comparisons with 18F-FDG (fluorodeoxyglucose) can highlight specificity.
Advanced Research Questions
Q. How can conflicting data on tissue uptake of 6-deoxy-6-iodo-D-glucose between normal and diabetic models be resolved?
- Methodology :
- Kinetic Modeling : Compare clearance rates (e.g., half-life in plasma) and glomerular filtration rates (GFR) between cohorts. Diabetic polyuria accelerates urinary excretion, requiring normalization to renal function .
- Competitive Inhibition Assays : Co-administer unlabeled D-glucose to test specificity of transport systems (e.g., GLUT1/GLUT4). Reduced tracer uptake confirms competitive binding .
- Tissue-Specific Radioligand Studies : Autoradiography on excised organs (e.g., heart, liver) quantifies uptake independent of systemic elimination .
Q. What computational approaches predict the interaction of 6-deoxy-6-iodo-D-glucose with glucose transporters?
- Methodology :
- Molecular Docking : Use crystal structures of GLUT proteins (e.g., GLUT1 PDB:4PYP) to simulate binding affinity. The C6-iodine may sterically hinder interactions compared to D-glucose.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution, orbital interactions) to assess how iodine substitution alters binding dynamics .
- MD Simulations : Track conformational stability in lipid bilayers to evaluate transport efficiency .
Q. How does 6-deoxy-6-iodo-D-glucose compare to other glucose analogs (e.g., 2-deoxy-D-glucose) in metabolic tracing studies?
- Methodology :
- Tracer Kinetic Analysis : Compare uptake rates (e.g., Km, Vmax) in cell lines (e.g., HeLa, HEK293) using radiolabeled analogs.
- Metabolomic Profiling : Use LC-MS to detect phosphorylated derivatives (e.g., 6-deoxy-6-iodo-glucose-6-phosphate) and assess hexokinase activity .
- PET/SPECT Imaging : Co-register 123I-6-DIG SPECT with 18F-FDG PET to evaluate overlap in glucose-avid tissues .
Q. Methodological and Safety Considerations
Q. What safety protocols are critical when handling iodinated glucose derivatives?
- Methodology :
- Radiation Safety : For 123I-labeled compounds, use lead shielding, dosimeters, and adhere to ALARA principles.
- Chemical Handling : Employ fume hoods for synthesis; PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Waste Management : Segregate halogenated waste and use approved disposal services for radioactive materials .
Q. Which statistical methods are appropriate for analyzing time-dependent tracer uptake data?
- Methodology :
- ANOVA with Bonferroni Correction : Compare uptake across multiple time points and tissues .
- Non-linear Regression : Fit elimination curves (e.g., one-phase decay) to calculate half-lives .
- Principal Component Analysis (PCA) : Identify covariates (e.g., blood glucose levels, GFR) influencing tracer kinetics .
Properties
Molecular Formula |
C6H11IO5 |
---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-iodohexanal |
InChI |
InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
LEEXPFSMMOTNIJ-JGWLITMVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)I |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.